8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chloromethyl groups in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 3-(chloromethyl)imidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and chloromethyl groups can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and chloromethyl groups.
3-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the bromine atom.
8-Bromoimidazo[1,2-a]pyridine: Lacks the chloromethyl group.
Uniqueness
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
8-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H,4H2 |
InChI Key |
REARKQZZBHMDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)CCl |
Origin of Product |
United States |
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